Product packaging for Thiocyclam hydrogen oxalate(Cat. No.:CAS No. 31895-22-4)

Thiocyclam hydrogen oxalate

Cat. No.: B058007
CAS No.: 31895-22-4
M. Wt: 271.4 g/mol
InChI Key: ICTQUFQQEYSGGJ-UHFFFAOYSA-N
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Description

Thiocyclam hydrogen oxalate is the acid oxalate salt of the pro-insecticide thiocyclam, a member of the nereistoxin analogue class of insecticides. This compound is of significant research value primarily in the field of entomology and insect neurobiology. Its primary mechanism of action involves acting as a potent and selective antagonist of the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. Upon metabolic activation, it disrupts synaptic transmission, leading to paralysis and lethality in target insects, making it a crucial tool for studying insect physiology, neurotoxicology, and the molecular basis of nAChR function. Researchers utilize this compound to investigate resistance mechanisms, develop novel pest management strategies, and explore the fundamental principles of cholinergic signaling in invertebrates. The hydrogen oxalate salt form offers enhanced stability and solubility for experimental applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO4S3 B058007 Thiocyclam hydrogen oxalate CAS No. 31895-22-4

Properties

IUPAC Name

N,N-dimethyltrithian-5-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NS3.C2H2O4/c1-6(2)5-3-7-9-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTQUFQQEYSGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CSSSC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31895-21-3 (Parent), 144-62-7 (Parent)
Record name Thiocyclam oxalate [ISO]
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DSSTOX Substance ID

DTXSID0047036
Record name Thiocyclam oxalate
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Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31895-22-4
Record name Thiocyclam hydrogen oxalate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyclam oxalate [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocyclam oxalate
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Record name Bis(1,2,3-trithiacyclohexyldimethylammonium) oxalate
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Record name THIOCYCLAM OXALATE
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Chemical Synthesis and Derivatization Research

Methodologies for Thiocyclam (B1196929) Hydrogen Oxalate (B1200264) Synthesis

Thiocyclam hydrogen oxalate, an organosulfur compound, is synthesized through multi-step chemical processes. evitachem.comontosight.ai The primary synthesis route involves the creation of the thiocyclam free base, which is subsequently converted to its hydrogen oxalate salt.

The core of thiocyclam synthesis is the formation of its 1,2,3-trithiane (B1206562) ring structure through a cyclization reaction. A prevalent industrial method utilizes disosultap (2-N,N-dimethylamino-1,3-propanediol thiosulfate) as a key precursor. This precursor reacts with a sulfur source, typically sodium sulfide (B99878), in a cyclocondensation reaction.

The process generally involves mixing an aqueous solution of the precursor with a medium solvent like toluene. google.com An aqueous solution of sodium sulfide is then added to this mixture under controlled temperatures to initiate the cyclization, forming the thiocyclam free base. evitachem.comgoogle.com An alternative patented method describes the reaction of 4-(N,N-dimethylamino)-1,2-dithiolane (a nereistoxin (B154731) derivative) with an alkali metal salt of a polythionate, such as sodium tetrathionate (B1226582) or sodium trithionate, in a two-phase system to produce thiocyclam. google.com

Following the cyclization, the thiocyclam free base is isolated from the reaction mixture. This base is then treated with oxalic acid to precipitate the final product, this compound. evitachem.comgoogle.com

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Research and patented methods have identified key conditions for achieving high efficiency. google.com A patented synthesis method that avoids the use of toxic formaldehyde (B43269) and mixed solvents reports achieving purities of over 95% and molar yields exceeding 95%. google.com

Key parameters for the cyclization step include temperature, reaction time, and solvent choice. The reaction is typically conducted at sub-zero temperatures, ranging from -15°C to 5°C. evitachem.comgoogle.com The dropwise addition of sodium sulfide is controlled over a period of 0.5 to 5 hours, followed by a heat preservation period of 0.5 to 5 hours to ensure the completion of the cyclization. google.com Toluene is often selected as the reaction medium due to its immiscibility with water and its ability to stabilize the thiocyclam intermediate.

For the final salt formation step, the isolated oil layer containing the thiocyclam free base is heated to between 20-30°C before the addition of oxalic acid. evitachem.com The mixture is then further heated to 40-60°C for 0.5 to 2 hours to facilitate the precipitation of this compound. evitachem.comgoogle.com Stoichiometric control is also crucial; using an excess of sodium sulfide can lead to polysulfide byproducts, while an insufficient amount results in unreacted precursor. Post-synthesis purification often involves recrystallization from polar solvents like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) to achieve purity levels above 95%.

Table 1: Optimized Synthesis Parameters for this compound

Parameter Condition Rationale Source(s)
Precursor Disosultap aqueous solution Readily available starting material for cyclization. google.com
Reagent Sodium sulfide aqueous solution Provides the sulfur atom for the trithiane ring formation. evitachem.com
Solvent Toluene Immiscible with water, stabilizes the thiocyclam intermediate. google.com
Cyclization Temp. -15°C to 5°C Controls reaction rate and minimizes side reactions. evitachem.comgoogle.com
Addition Time 0.5 - 5 hours Ensures gradual reaction and temperature control. evitachem.comgoogle.com
Salting Temp. 40°C - 60°C Promotes the precipitation of the hydrogen oxalate salt. evitachem.comgoogle.com
Reported Yield >95% Optimized process leads to high product conversion. google.com
Reported Purity >95% Effective reaction and purification steps remove impurities. google.com

Studies on Chemical Transformations and Stability

This compound can undergo several chemical transformations and its stability is influenced by environmental factors such as pH and light. evitachem.comchemicalbook.com It is known to be a propesticide, meaning it is converted into its more active metabolite, nereistoxin, in biological systems. chemicalbook.comguidechem.comchemdad.com

As an organosulfur compound, this compound is susceptible to various chemical reactions. evitachem.com

Oxidation: The sulfur atoms in the trithiane ring can be oxidized to higher oxidation states, potentially forming sulfoxides or sulfones. evitachem.com Studies on related compounds show that oxidation can occur regioselectively at the sulfur atom adjacent to the methyne proton. tandfonline.com

Reduction: The compound can undergo reduction reactions, which may lead to the formation of less toxic derivatives.

Substitution Reactions: The presence of reactive functional groups makes the compound amenable to nucleophilic substitution reactions. evitachem.com Its electrophilic nature allows for reactions with nucleophiles, providing pathways for further functionalization.

The stability of this compound is significantly dependent on pH and exposure to sunlight. chemicalbook.comchemicalbook.com

Hydrolysis: The rate of hydrolysis is highly pH-sensitive. In acidic conditions (pH 5), the compound is relatively stable, with a half-life (DT₅₀) of 6 months at 25°C. chemicalbook.comguidechem.com However, in neutral to alkaline conditions (pH 7-9), degradation is much more rapid, with a DT₅₀ of 5 to 7 days at 25°C. chemicalbook.comguidechem.comgreenrivercn.com In natural water, it degrades into nereistoxin and its oxide, eventually breaking down into compounds of lower molecular weight. chemicalbook.comguidechem.comchemdad.com

Photodegradation: The compound degrades rapidly when exposed to sunlight. gadotagro.com The rate of degradation in water is significantly increased by light irradiation. chemicalbook.comchemicalbook.com In surface waters, the photodegradation half-life (DT₅₀) is reported to be between 2 and 3 days. chemicalbook.comchemicalbook.comgreenrivercn.com

Table 2: Degradation Kinetics of this compound

Degradation Pathway Condition Half-Life (DT₅₀) Source(s)
Hydrolysis pH 5 (25°C) 6 months chemicalbook.comguidechem.comgreenrivercn.com
Hydrolysis pH 7-9 (25°C) 5 - 7 days chemicalbook.comguidechem.comgreenrivercn.com
Photodegradation Surface Water (Sunlight) 2 - 3 days chemicalbook.comchemicalbook.comgreenrivercn.com

Molecular Mechanism of Action and Neurophysiological Research

Nereistoxin (B154731) as the Active Metabolite: A Proinsecticide Perspective

Thiocyclam (B1196929) hydrogen oxalate (B1200264) is classified as a proinsecticide, a compound that undergoes metabolic activation within the target organism to exert its toxic effect. nih.gov In insects, Thiocyclam is metabolically converted into its active form, nereistoxin. nih.govnih.gov Nereistoxin is a natural toxin originally isolated from the marine annelid Lumbriconereis heteropoda. wikipedia.org

The development of Thiocyclam was part of a strategic effort by researchers to create synthetic analogues of nereistoxin. wikipedia.orgevitachem.com These synthetic derivatives, including Thiocyclam, cartap (B107815), and bensultap (B1668009), were designed to retain the potent insecticidal properties of nereistoxin while possessing different toxicological profiles in non-target organisms. wikipedia.org Thiocyclam is therefore a member of the nereistoxin analogue class of insecticides, which share a common bioactive metabolite and, consequently, a similar mechanism of action. evitachem.comherts.ac.uk

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The primary molecular target for nereistoxin, the active form of Thiocyclam, is the nicotinic acetylcholine receptor (nAChR) located in the central nervous system of insects. nih.govwikipedia.org These receptors are ligand-gated ion channels crucial for fast synaptic transmission. wikipedia.org By interacting with nAChRs, the compound disrupts the normal flow of nerve impulses, leading to the characteristic symptoms of insect poisoning.

Thiocyclam hydrogen oxalate exhibits a notable dualistic effect on cholinergic signaling, which is concentration-dependent. nih.gov At low concentrations, the compound acts as a nicotinic acetylcholine receptor agonist, mimicking the action of the natural neurotransmitter, acetylcholine. nih.govnih.gov This agonistic activity can lead to initial stimulation of the nervous system.

Conversely, at higher concentrations, Thiocyclam functions as an antagonist, blocking the nAChR channel. nih.govekb.eg This antagonistic action prevents acetylcholine from binding to its receptor, thereby inhibiting cholinergic transmission. nih.gov This blockage ultimately results in paralysis and death of the insect. nih.govpomais.com It is important to note that this mode of action does not involve the inhibition of the enzyme cholinesterase, distinguishing it from organophosphate and carbamate (B1207046) insecticides. nih.gov

Concentration LevelEffect on nAChRResulting Action on Cholinergic Signaling
LowAgonistMimics acetylcholine, causing stimulation (Cholinergic effect)
HighAntagonistBlocks acetylcholine binding, inhibiting transmission (Anti-cholinergic effect)

Research into the binding kinetics of Thiocyclam's active metabolite, nereistoxin, has revealed a basis for its selective toxicity against certain insect orders. The compound shows a significantly higher binding affinity for nAChR isoforms found in Lepidoptera (moths and butterflies) compared to those in other non-target arthropods. This specificity is quantified by the dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger bond.

Lepidoptera-specific nAChR isoforms, such as those containing α8 subunits, demonstrate a high binding affinity with a Kd value of 12 nM. In contrast, the binding affinity to nAChRs in non-target arthropods is considerably lower, with Kd values exceeding 100 nM. This differential binding affinity contributes to the compound's targeted efficacy.

Arthropod GroupReceptor Isoform ExampleBinding Affinity (Kd)
Lepidopteraα8 subunits12 nM
Non-target ArthropodsN/A>100 nM

Synaptic transmission is the process by which a neuron communicates with a target cell across a synapse. This process involves the release of neurotransmitters, like acetylcholine, from a presynaptic neuron, which then bind to receptors on the postsynaptic neuron, causing a response. case.edumhmedical.com

The antagonistic action of Thiocyclam at high concentrations directly interferes with this process. By binding to and blocking the ion channel of the nicotinic acetylcholine receptor, the compound prevents the influx of ions that would normally occur when acetylcholine binds. wikipedia.org This action effectively halts the propagation of the nerve signal across the synapse. evitachem.com This disruption of nerve synapse transmission is described as an irreversible synaptic blockade, leading to the paralysis observed in affected insects.

Comparative Neurophysiological Studies with Other Nereistoxin Analogues

Thiocyclam belongs to a family of insecticides derived from the natural toxin nereistoxin. nih.govwikipedia.org Other notable compounds in this class include cartap, bensultap, and thiosultap. wikipedia.org All of these compounds are proinsecticides that are metabolized into nereistoxin and therefore share the same fundamental mode of action: the blockage of nicotinic acetylcholine receptors in the insect's central nervous system. nih.govwikipedia.orgevitachem.com

Compound NameClassificationPrimary Mode of Action
ThiocyclamNereistoxin AnaloguenAChR channel blocker (via nereistoxin)
CartapNereistoxin AnaloguenAChR channel blocker (via nereistoxin)
BensultapNereistoxin AnaloguenAChR channel blocker (via nereistoxin)
ThiosultapNereistoxin AnaloguenAChR channel blocker (via nereistoxin)

Biological Activity and Efficacy Evaluation in Pest Management Research

Spectrum of Insecticidal Activity against Target Pests

Thiocyclam (B1196929) hydrogen oxalate (B1200264) demonstrates a broad spectrum of insecticidal activity, proving effective against various chewing and sucking insects. peptechbio.com Its mode of action involves both contact and stomach poisoning, and it exhibits systemic properties, allowing it to be absorbed and translocated within the plant. peptechbio.comyougebiotech.com This provides comprehensive protection against a variety of pests. The insecticide is particularly effective against pests in the orders Lepidoptera, Coleoptera, and Hemiptera. pomais.complantgrowthhormones.com

Efficacy against Lepidopteran Pests

Thiocyclam hydrogen oxalate has shown significant efficacy in controlling a variety of Lepidopteran pests, which include economically important species like stem borers, leaf folders, and tomato leaf miners. plantgrowthhormones.commade-in-china.com

Research has consistently demonstrated its effectiveness against the rice striped stem borer (Chilo suppressalis). areeo.ac.ir Field studies have shown that application of this compound leads to a significant reduction in "dead hearts" and "white heads," which are indicators of stem borer damage in rice. areeo.ac.iragriculturejournal.in In one study, it resulted in the highest larval mortality (86.01%) compared to other treatments. areeo.ac.ir Similarly, it has been found to be effective against the yellow stem borer (Scirpophaga incertulas). agriculturejournal.inresearchgate.net

The insecticide is also highly effective against the rice leaf folder (Cnaphalocrocis medinalis). peptechbio.comresearchgate.netphytojournal.com Studies have reported a significant reduction in leaf damage, with some treatments showing a cent percent reduction in infestation over the control group. agriculturejournal.inphytojournal.com

In the case of the tomato leaf miner (Tuta absoluta), a major global pest of tomato crops, this compound has been identified as a recommended and effective control agent. ilam.ac.irareeo.ac.ir Laboratory bioassays have determined its toxicity to the larvae of this pest. ilam.ac.irut.ac.ir Research has also explored its lethal and sublethal effects, indicating its potential for inclusion in integrated pest management (IPM) programs for this species. areeo.ac.ir Furthermore, studies have investigated the synergistic effects of combining this compound with other agents, such as Bacillus thuringiensis, to enhance its efficacy against T. absoluta. ut.ac.ir

Efficacy against Hemipteran Pests

This compound is also effective in managing various Hemipteran pests, including aphids, whiteflies, and planthoppers. peptechbio.comyougebiotech.compomais.com

Field trials have demonstrated its effectiveness against whiteflies (Bemisia tabaci) on tomato and fennel plants. plantarchives.orgekb.egresearchgate.net In studies comparing multiple insecticides, this compound consistently showed a high percentage of reduction in whitefly populations. plantarchives.orgekb.eg For instance, on fennel, it achieved a mean reduction of 89.25% in whitefly infestation. ekb.eg

Its efficacy extends to aphids as well. peptechbio.comyougebiotech.comageruopesticide.com Research on fennel plants showed that this compound (Evisect) provided a significant reduction in aphid populations, with a 96.30% reduction observed five days after application in one study. ekb.eg

Furthermore, the insecticide has been evaluated against brown planthoppers and white-backed planthoppers in rice, where it has shown to be effective in controlling their populations. connectjournals.comcabidigitallibrary.org

Efficacy against Coleopteran Pests

The insecticidal spectrum of this compound also covers Coleopteran pests, such as leaf miners. plantgrowthhormones.commade-in-china.comsemanticscholar.orgresearchgate.net

Studies have specifically highlighted its high efficacy against the oil palm leaf miner (Coelaenomenodera elaeidis). semanticscholar.orgresearchgate.net In a field study conducted in Nigeria, the application of this compound resulted in a total percentage mortality of 89.13% for the leaf miner, compared to 28.40% in the control group. semanticscholar.orgresearchgate.net The highest mortality of adult leaf miners was observed just one day after treatment. semanticscholar.orgresearchgate.net It has also been evaluated for the control of the bean tentiform leaf miner (Phyllonorycter sp.), where it was found to be highly effective. univalle.edu.co Research has also shown its effectiveness against the Colorado potato beetle. plantgrowthhormones.com

Methodological Approaches in Efficacy Studies

The evaluation of this compound's efficacy relies on a combination of laboratory and field-based research methodologies.

Laboratory Bioassays

Laboratory bioassays are a fundamental component of efficacy evaluation, primarily used to determine the intrinsic toxicity of the insecticide to target pests. A key metric derived from these assays is the lethal concentration (LC50), which is the concentration of the insecticide required to kill 50% of a test population.

For example, in the study of the tomato leaf miner (Tuta absoluta), leaf-dip bioassays are commonly employed. ilam.ac.irareeo.ac.ir In this method, tomato leaves are dipped in different concentrations of this compound, and then second-instar larvae are exposed to these treated leaves. ilam.ac.ir Mortality is assessed after a specific period, typically 72 hours, to calculate the LC50 value. ut.ac.ir One such study found the LC50 of this compound for T. absoluta eggs to be 175.327 ppm. areeo.ac.ir Another study on different populations of T. absoluta in Iran reported varying LC50 values, with the most sensitive population having an LC50 of 82.75 mg/L. ilam.ac.ir These bioassays are crucial for understanding the baseline susceptibility of a pest population and for monitoring the development of resistance. ilam.ac.ir

Controlled Field Trials

Controlled field trials are essential for assessing the performance of this compound under real-world agricultural conditions. These studies are typically conducted using a randomized complete block design with multiple replications to ensure statistical validity. areeo.ac.ir

In these trials, experimental plots are treated with the insecticide, and its efficacy is compared against untreated control plots and often other standard insecticides. areeo.ac.iragriculturejournal.inresearchgate.net Key parameters evaluated in these trials include the percentage of pest infestation (e.g., dead hearts and white ears in rice caused by stem borers, or percentage of damaged leaves by leaf folders), pest population density, and ultimately, crop yield. areeo.ac.iragriculturejournal.inresearchgate.net For instance, a field study on rice stem borer control evaluated the percentage of dead hearts, white heads, larval population, and rice yield. areeo.ac.ir Similarly, trials for leaf folder efficacy measure the percentage of damaged leaves per hill. connectjournals.com Observations are typically made at various intervals before and after the application of the insecticide to assess its initial and residual effects. agriculturejournal.inplantarchives.org

Impact on Pest Feeding Behavior, Growth, and Development

This compound significantly affects the feeding behavior, growth, and development of various insect pests. peptechbio.comguidechem.com It functions as a nereistoxin (B154731) analogue, acting as a selective insecticide with both stomach and contact activity. herts.ac.ukherts.ac.uk The compound disrupts the nervous system of insects by blocking the nicotinic acetylcholine (B1216132) receptor (nAChR) channels, which leads to the cessation of feeding and ultimately, death. guidechem.comherts.ac.ukherts.ac.uk

Research has demonstrated that this compound inhibits the feeding of a wide range of pests, including caterpillars, beetles, and aphids. guidechem.com This anti-feeding property is a primary mechanism of its insecticidal action. guidechem.com Furthermore, the compound interferes with the growth and development of insects. peptechbio.com Studies on the tomato leafminer, Tuta absoluta, have shown that sublethal concentrations of this compound can significantly impact its life table parameters. areeo.ac.irfao.org While one study indicated that flubendiamide (B33115) prolonged the developmental time of T. absoluta more significantly than this compound, both insecticides reduced the intrinsic rate of increase, finite rate of increase, and net reproductive rate of the pest compared to control groups. areeo.ac.irfao.org Another study identified thiocyclam as an insect growth regulator that inhibits chitin (B13524) synthesis, thereby preventing proper insect development. entomol.org

The impact of this compound on different life stages of pests has also been evaluated. For instance, in studies on T. absoluta, the larval stage was found to be the most susceptible to the insecticide, while eggs showed the lowest susceptibility. entomol.org

Comparative Efficacy Studies with Other Insecticides and Formulations

The efficacy of this compound has been compared with various other insecticides and formulations in numerous pest management studies. These studies provide valuable insights into its relative performance in controlling specific pests.

In research on the tomato leafminer, Tuta absoluta, this compound was found to be more toxic to eggs than flubendiamide, with LC50 values of 175.327 ppm and 219.759 ppm, respectively. areeo.ac.irfao.org However, in terms of toxicity to third-instar larvae, spinosad and a combination of emamectin (B195283) benzoate (B1203000) + lufenuron (B1675420) were found to be more toxic than flubendiamide and thiocyclam. entomol.org The LC50 value for thiocyclam against third-instar larvae was 65.17 mg a.i/L. entomol.org

Field studies on rice pests have also provided comparative data. In one study, a granular formulation of this compound (4% G) was evaluated against rice stem borer and leaf folder. The results showed that this compound at 500g a.i./ha was as effective as the university standard treatment in suppressing these pests. agriculturejournal.in It was also found to be on par with cartap (B107815) hydrochloride 4G in reducing stem borer infestation. agriculturejournal.in Another study on rice leaf folder, Cnaphalocrocis medinalis, found that this compound 4%G was the most effective treatment compared to dinotefuran (B1670701) 20%SG, pymetrozine (B1663596) 50%WP, and cartap hydrochloride 4%GR. phytojournal.com

A study comparing this compound with diazinon (B1670403) and fipronil (B1672679) for the control of rice striped stem borer, Chilo suppressalis, found that this compound at 12.5 and 15 kg/ha demonstrated a significant advantage. areeo.ac.irfao.org The highest larval mortality (86.01%) was observed with the 15 kg/ha application of this compound. areeo.ac.irfao.org

In the context of controlling whiteflies (Bemisia tabaci) and aphids on fennel plants, a study compared this compound with thiamethoxam, dinotefuran, and acetamiprid (B1664982). ekb.eg Dinotefuran and acetamiprid showed the highest reduction against whiteflies and aphids, respectively. ekb.eg Another study on whiteflies infesting tomato plants found that abamectin (B1664291) had the highest reduction percentage, followed by this compound and other insecticides. plantarchives.org

Combination formulations have also been investigated. A study on major paddy pests evaluated a granular formulation of this compound 3% + clothianidin 1.2% GR. This combination showed the highest control of stem borer, leaf folder, brown planthopper, and white-backed plant hopper compared to individual treatments of this compound, clothianidin, and cartap hydrochloride. connectjournals.comcabidigitallibrary.org

The following interactive data tables summarize the findings from these comparative efficacy studies:

Table 1: Comparative Efficacy of this compound and Other Insecticides against Tuta absoluta

InsecticideLife StageParameterValueReference
This compoundEggLC50175.327 ppm areeo.ac.irfao.org
FlubendiamideEggLC50219.759 ppm areeo.ac.irfao.org
This compound3rd Instar LarvaLC5065.17 mg a.i/L entomol.org
Spinosad3rd Instar LarvaLC507.05 mg a.i/L entomol.org
Emamectin benzoate + lufenuron3rd Instar LarvaLC5014.24 mg a.i/L entomol.org
Flubendiamide3rd Instar LarvaLC5037.29 mg a.i/L entomol.org

Table 2: Efficacy of this compound Formulations against Rice Pests

FormulationPestEfficacy MetricResultReference
This compound 4% GStem Borer & Leaf FolderSuppressionOn par with university standard agriculturejournal.in
This compound 4% GRice Leaf FolderDamage ReductionMost effective vs. Dinotefuran, Pymetrozine, Cartap hydrochloride phytojournal.com
This compound 4% G (15 kg/ha )Rice Striped Stem BorerLarval Mortality86.01% areeo.ac.irfao.org
This compound 3% + Clothianidin 1.2% GRStem Borer, Leaf Folder, BPH, WBPHPest ControlHighest control vs. individual treatments connectjournals.comcabidigitallibrary.org

Table 3: Comparative Efficacy against Sucking Pests on Fennel and Tomato

InsecticidePestCropEfficacy MetricResultReference
This compoundWhitefly & AphidFennelPopulation ReductionLess effective than Dinotefuran and Acetamiprid ekb.eg
This compoundWhiteflyTomatoPopulation ReductionLess effective than Abamectin plantarchives.org

Insecticide Resistance Mechanisms and Management Strategies

Documented Cases of Insect Resistance

Resistance to thiocyclam (B1196929) has been observed in several key agricultural pests. Continuous monitoring is essential to detect resistance at early stages and to make informed decisions for pest management.

One of the most well-documented cases involves the diamondback moth, Plutella xylostella, a notorious pest of cruciferous crops worldwide. Research has indicated that some populations of P. xylostella have developed resistance to nereistoxin (B154731) insecticides, including thiocyclam, primarily through reduced sensitivity of the target site. researchgate.net

Monitoring studies in Pakistan on the armyworm, Spodoptera litura, have also revealed developing resistance to thiocyclam. Over a period from 2009 to 2013, resistance levels in field populations escalated from very low to moderate. cambridge.org This trend highlights the selection pressure exerted by the insecticide over time.

Additionally, cross-resistance has been reported. For instance, a laboratory-selected population of the western flower thrips, Frankliniella occidentalis, resistant to spinosad, also showed a moderate level of cross-resistance to thiocyclam. usda.gov This suggests that a resistance mechanism developed against one insecticide can sometimes confer resistance to another, even if they belong to different chemical classes.

**Table 1: Documented Resistance Levels to Thiocyclam in *Spodoptera litura***

YearPopulation LocationResistance LevelResistance Ratio (LC₅₀)
2009-2012MultipleVery Low2.4 - 7.8
2013GujranwalaLow to Moderate16.0

Molecular Basis of Resistance Development

Insecticide resistance at the molecular level is primarily driven by two types of adaptations: modifications of the insecticide's target site and enhanced metabolic detoxification of the chemical by the insect.

nAChR Mutations and Altered Binding Affinity

Thiocyclam, like other nereistoxin analogues, acts on the insect's central nervous system by blocking the nicotinic acetylcholine (B1216132) receptor (nAChR). The primary mechanism of target-site resistance to this class of insecticides involves alterations in the nAChR that reduce its sensitivity to the toxicant.

In resistant strains of Plutella xylostella, studies have demonstrated a remarkable insensitivity of the nerve acetylcholine receptor to nereistoxin insecticides. researchgate.net The binding rate of the insecticide to the nAChR in resistant individuals was found to be significantly lower—approximately 60-66% of that in susceptible strains. researchgate.net This reduced binding affinity means that a much higher concentration of the insecticide is required to cause the same level of disruption at the synapse, rendering the standard field application rates less effective.

While the specific mutations in the nAChR subunits conferring resistance to thiocyclam are a subject of ongoing research, the principle is well-established from studies on other insecticides that target the nAChR. For example, point mutations such as the Y151S substitution in the nAChR α-subunit of the brown planthopper, Nilaparvata lugens, and the R81T mutation in the β1 subunit of the green peach aphid, Myzus persicae, have been shown to confer high levels of resistance to neonicotinoid insecticides. jst.go.jpacademicjournals.orgplos.org These mutations alter the structure of the receptor at or near the insecticide's binding site, thereby impairing its ability to bind and exert its toxic effect.

Metabolic Detoxification Mechanisms

Another major pathway for insecticide resistance is the enhanced ability of the insect to metabolize and detoxify the chemical before it can reach its target site. This is typically achieved through the increased activity of specific detoxification enzymes. The main enzyme families involved in this process are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarE). unimore.it

Studies on various insect species have implicated these enzyme systems in resistance to a wide range of insecticides. For instance, increased GST activity has been found in field-collected strains of the western flower thrips, Frankliniella occidentalis, that are resistant to certain insecticides. nih.gov While direct evidence for the specific enzymes that metabolize thiocyclam is still being gathered, the broad capabilities of these enzyme families to act on foreign compounds (xenobiotics) make them prime candidates for involvement in thiocyclam resistance. unimore.itmdpi.com The existence of cross-resistance between different insecticide classes, as seen in western flower thrips, also points towards the role of broad-spectrum metabolic detoxification mechanisms. usda.gov

Strategies for Resistance Management in Agricultural Ecosystems

To combat the development and spread of insecticide resistance, it is essential to adopt proactive management strategies that reduce the selection pressure on pest populations.

Alternation and Combination with Different Modes of Action

A cornerstone of insecticide resistance management (IRM) is the rotation, alternation, or use of sequences of insecticides with different modes of action (MoA). This approach prevents successive generations of a pest from being exposed to insecticides that target the same biochemical pathway. The Insecticide Resistance Action Committee (IRAC) provides a classification of insecticides based on their MoA, which serves as a critical tool for planning effective rotation programs. irac-online.org Thiocyclam is classified under IRAC Group 14, as a nereistoxin analogue that blocks nAChR channels. irac-online.org

An effective strategy involves creating "spray windows" or blocks, where insecticides from one MoA group are used for a specific period, followed by a switch to a product from a different MoA group for the next window. For example, a proposed sequence for managing the whitefly, Bemisia tabaci, involved rotating thiocyclam (Group 14) with buprofezin (B33132) (Group 16 - chitin (B13524) synthesis inhibitor), acetamiprid (B1664982) (Group 4A - nAChR competitive modulator), and pymetrozine (B1663596) (Group 9B - selective homopteran feeding blocker). idosi.org This ensures that any individuals resistant to one mode of action are controlled by the next insecticide in the sequence.

Integrated Pest Management (IPM) Approaches

The most sustainable approach to managing resistance is to embed the use of insecticides like thiocyclam within a broader Integrated Pest Management (IPM) framework. dataintelo.comareeo.ac.irareeo.ac.ir IPM programs utilize a combination of control tactics to manage pests, minimizing reliance on any single method.

Key components of an IPM program that help manage resistance include:

Monitoring and Scouting: Regularly monitoring pest populations to determine if and when insecticide applications are necessary based on established economic thresholds.

Cultural Controls: Employing farming practices that reduce pest pressure, such as crop rotation, sanitation, and managing planting dates.

Biological Control: Conserving and augmenting natural enemies (predators and parasitoids) that help suppress pest populations. The use of selective insecticides that are less harmful to beneficial insects is a key part of this.

Judicious Use of Insecticides: When insecticides are required, they are used as part of a planned rotation strategy. This includes using biological insecticides, such as Bacillus thuringiensis (Bt), in rotation with chemical insecticides like thiocyclam. univalle.edu.co

Toxicological and Ecotoxicological Research

Environmental Fate and Behavior Studies

Research into the environmental fate of thiocyclam (B1196929) hydrogen oxalate (B1200264) indicates that its residues are not persistent. Studies have shown that the compound is degraded rapidly and does not persist in the environment. bioinfopublication.orgnih.gov Despite its rapid degradation, it is noted to be mobile in soil. herts.ac.uk Safety data indicates that while the degradation is rapid and the bioconcentration factor (BCF) is low, the compound is classified as very toxic to aquatic life and toxic to aquatic life with long-lasting effects. gadotagro.com

Degradation Pathways in Environmental Compartments (Soil, Water)

Thiocyclam hydrogen oxalate undergoes degradation in both soil and water, breaking down into smaller fragments. A primary degradation product is nereistoxin (B154731), the natural toxin from which thiocyclam is derived, and its oxide. rayfull.com The degradation process is notably accelerated by the presence of light, indicating that photodegradation is a significant pathway. rayfull.com In soil, the degradation of this compound ultimately leads to the formation of smaller, less complex molecules. rayfull.com

Persistence and Dissipation Rates

This compound is characterized by its rapid degradation and low persistence in the environment. nih.govcabidigitallibrary.org The dissipation half-life (DT50) in soil has been reported to be as short as 1 day under specific conditions (2.8% organic carbon, pH 6.8, 22°C). rayfull.com Another source indicates a typical aerobic soil degradation DT50 of 6 days, classifying it as non-persistent. herts.ac.uk In aquatic environments, the aqueous photolysis DT50 at pH 7 is approximately 2 days. herts.ac.uk Studies on fennel plants have shown a dissipation rate half-life (RL50) of 1.89 days for thiocyclam on the plant matrix. herts.ac.uk

The persistence of this compound is influenced by environmental factors such as sunlight. Its rapid breakdown means that residues are not expected to persist in the environment over long periods. nih.govcabidigitallibrary.org

Mobility in Soil and Adsorption Characteristics

This compound is considered to be mobile in soil. herts.ac.ukherts.ac.uk This mobility is linked to its soil adsorption and desorption characteristics. The soil organic carbon partition coefficient (Koc), a measure of a chemical's tendency to bind to soil particles, has been reported to be low, with a value of 20 ml/g. This low Koc value suggests a limited tendency for adsorption to soil, contributing to its potential for movement within the soil profile. The Groundwater Ubiquity Score (GUS), which considers both persistence and sorption, has been calculated based on a half-life of 1 day and a Koc of 20, resulting in a value that suggests a low potential to move toward groundwater. orst.edu However, its high water solubility (84,000 mg/L) can also contribute to its mobility in soil. orst.edu

Ecotoxicity to Non-Target Organisms

Aquatic Organisms (e.g., Fish, Crustacea, Algae)

This compound exhibits high toxicity to aquatic life, with long-lasting effects. rayfull.comlgcstandards.comnih.govhpc-standards.com

Fish: The acute 96-hour median lethal concentration (LC50) for rainbow trout (Oncorhynchus mykiss) is reported to be 0.04 mg/L, indicating high toxicity. rayfull.comherts.ac.uklgcstandards.com For carp, the 96-hour LC50 is 0.32 mg/L. eabcl.co.ke

Crustacea: The acute 48-hour median effective concentration (EC50) for Daphnia magna, a species of water flea, is 2.01 mg/L, classifying the toxicity as moderate for this organism. rayfull.comherts.ac.uk Another source reports an EC50 for Daphnia magna of 0.02 mg/L and 21.8 µg/L. eabcl.co.kefujifilm.com

Algae: The acute 72-hour EC50 for the green algae Scenedesmus subspicatus is 3.3 mg/L, indicating moderate toxicity. rayfull.comherts.ac.uklgcstandards.com Another source reports an EC50 of 0.9 mg/L for green algae. eabcl.co.ke

Interactive Data Table: Aquatic Ecotoxicity of this compound

OrganismTest DurationEndpointValue (mg/L)Toxicity Classification
Rainbow Trout (Oncorhynchus mykiss)96 hoursLC500.04 rayfull.comherts.ac.uklgcstandards.comHigh
Carp96 hoursLC500.32 eabcl.co.keHigh
Daphnia magna48 hoursEC502.01 rayfull.comherts.ac.ukModerate
Daphnia magna48 hoursEC500.02 eabcl.co.keHigh
Daphnia magnaEC500.0218 fujifilm.comHigh
Scenedesmus subspicatus72 hoursEC503.3 rayfull.comherts.ac.uklgcstandards.comModerate
Green Algae72 hoursEC500.9 eabcl.co.keModerate

Terrestrial Non-Target Organisms (e.g., Natural Enemies in Agroecosystems)

This compound has been shown to have effects on beneficial insects. It is classified as moderately harmful to the predatory mite Typhlodromus pyri. herts.ac.uk For honeybees, it exhibits moderate toxicity, with an oral acute 48-hour LD50 of 11.9 µ g/bee . rayfull.com Another study found topical and oral LD50 values for the neotropical bee Bombus atratus to be 0.244 µ g/bee and 0.056 µ g/bee , respectively, indicating high toxicity. The insecticide has been used to control various pests in fennel, including aphids and whiteflies. jksus.orgekb.eg

Amphibian Toxicity

Studies on the effects of this compound on amphibians have shown varying levels of toxicity. In the presence of soil, the toxicity of the commercial formulation Evisect S (containing this compound) to the frog Engystomops pustulosus showed a significant increase. The presence of soil has been reported to increase the toxicity of Evisect to the bog frog (Rana limnocharis) and its tadpoles due to adsorption onto soil particles.

Analytical Chemistry Methodologies in Research

Extraction and Sample Preparation Techniques for Biological and Environmental Matrices

The accurate analysis of thiocyclam (B1196929) hydrogen oxalate (B1200264) hinges on effective extraction and sample preparation to isolate the analyte from complex biological and environmental matrices. Given its polar nature, specific techniques are employed to ensure high recovery rates. scite.ainih.gov

Thiocyclam is polar and can be extracted from acidic conditions using acetonitrile (B52724). scite.ai In a study analyzing pesticide residues in cucumber, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method was utilized. gcms.czethz.ch This process involved homogenizing the sample, followed by extraction with acetonitrile and subsequent cleanup using dSPE (dispersive solid-phase extraction) with PSA (primary secondary amine) and anhydrous magnesium sulfate. gcms.cz For LC/MS analysis, the resulting filtrate was diluted with LC/MS-grade water. gcms.cz To enhance the recovery of certain compounds, the addition of water to the acetonitrile during extraction has been shown to be beneficial. gcms.cz

In the context of analyzing nereistoxin (B154731) insecticides, including the parent compound thiocyclam, in foods of animal origin, a method involving extraction with an acidic cysteine and formate (B1220265) buffer solution has been developed. nih.gov This approach facilitates the hydrolysis of thiocyclam to nereistoxin. nih.gov The optimization of the buffer's molarity and pH is crucial for achieving high extraction efficiencies. nih.gov For instance, a 20 mM formate buffer at pH 3 was found to be optimal. nih.gov

The table below summarizes common extraction techniques and the matrices they are applied to.

Extraction TechniqueMatrixKey Reagents/StepsReference
QuEChERSCucumberAcetonitrile, dSPE with PSA and anhydrous MgSO4 gcms.czethz.ch
Acidic ExtractionEnvironmental SamplesAcetonitrile under acidic conditions scite.ai
Acidic Cysteine & Formate Buffer ExtractionFoods of Animal Origin (beef, pork, chicken, milk, eggs)Acidic cysteine, formate buffer (e.g., 20 mM, pH 3) nih.gov

Chromatographic and Spectrometric Detection and Quantification

Following extraction, chromatographic and spectrometric techniques are employed for the separation, detection, and quantification of thiocyclam hydrogen oxalate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound and its metabolites. eurl-pesticides.eugrafiati.com This method offers high sensitivity and selectivity, which is essential for detecting low concentrations in complex matrices. gcms.cz

In a typical LC-MS/MS setup for pesticide residue analysis, a reversed-phase column, such as a C18 column, is used for separation. The mobile phase often consists of a mixture of acetonitrile and water containing additives like formic acid or ammonium (B1175870) formate to improve ionization and peak shape. gcms.cz For instance, a mobile phase of 2 mM ammonium formate in water with 0.002% formic acid (A) and 2 mM ammonium formate in methanol (B129727) (B) has been used. gcms.cz

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and its characteristic product ions. nih.gov For the analysis of nereistoxin, the metabolite of thiocyclam, the protonated molecule [M+H]⁺ is often selected as the precursor ion. nih.gov The use of internal standards, such as Chlorpyrifos-D10 and Triphenyl phosphate, helps to correct for matrix effects and variations in instrument response. gcms.cz

The table below outlines typical LC-MS/MS parameters for thiocyclam analysis.

ParameterSpecificationReference
Chromatography
ColumnReversed-phase C18 or Inertsil ODS-3
Mobile PhaseAcetonitrile/water with 0.1% formic acid or 2 mM ammonium formate gcms.cz
Flow Ratee.g., 0.4 mL/min gcms.cz
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive or negative eurl-pesticides.eu
Analysis ModeMultiple Reaction Monitoring (MRM) nih.gov
Internal StandardsChlorpyrifos-D10, Triphenyl phosphate gcms.cz

Addressing Co-elution Issues in Complex Samples

A significant challenge in the chromatographic analysis of complex samples is the potential for co-elution, where multiple compounds elute from the column at the same time, leading to overlapping peaks and inaccurate quantification. To address this, advanced analytical techniques are employed.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution mass spectrometry (HR-MS) has proven effective in separating thiocyclam from its polar metabolites, such as dimethylamine (B145610) sulfides. HILIC is particularly well-suited for retaining and separating very polar compounds that are not well-retained on traditional reversed-phase columns. nih.gov In one study, HILIC-LC-MS/MS was successfully used for the simultaneous detection of several nereistoxin insecticides and their common metabolite, nereistoxin, in foods of animal origin. nih.gov

The use of isotope dilution, where a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled thiocyclam) is added to the sample as an internal standard, is another powerful strategy. This technique can effectively correct for matrix effects, which are variations in ionization efficiency caused by co-eluting matrix components.

Furthermore, method validation according to established guidelines, such as SANTE/11312/2021, ensures the reliability of the analytical results and typically includes achieving low limits of quantification (LOQs), for example, 0.01 mg/kg.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Structural Determinants for Insecticidal Activity

The insecticidal potency of thiocyclam (B1196929) and other nereistoxin (B154731) analogues is intrinsically linked to their molecular structure, which allows them to interact effectively with insect nAChRs. SAR studies have been crucial in identifying the key structural features necessary for this biological activity.

The core structure of nereistoxin consists of a 1,2-dithiolane (B1197483) ring with a dimethylamino group. This basic scaffold is the pharmacophore responsible for its neurotoxic effects. Research has shown that modifications to this structure can significantly alter insecticidal potency and spectrum.

Key structural determinants include:

The Dithiolane Ring: The 1,2-dithiolane ring is a critical component. Chemical modifications that open this ring or alter the disulfide bond can change the molecule's activity. For instance, thiocyclam itself is a 1,2,3-trithiane (B1206562), a variation of the core structure. tandfonline.com The metabolic conversion of these analogues back to nereistoxin, which contains the active dithiolane ring, is essential for their toxicity. Oxidation of the sulfur atoms in the ring, for example, can reduce insecticidal activity by disrupting the disulfide bond that is crucial for receptor binding.

The Amino Group: The N,N-dimethylamino group is vital for the molecule's interaction with the nAChR. Studies involving sequential N-desmethylation of nereistoxin have shown that this process progressively decreases its potency at the receptor site and its toxicity to insects like houseflies. researchgate.net The basicity of the nitrogen atom is thought to play a role in the binding process at the receptor site.

Stereochemistry: The spatial arrangement of atoms can influence biological activity. For example, studies on dithiolane derivatives have explored how different stereoisomers (cis-trans isomers) exhibit varying levels of insecticidal and acaricidal activity, highlighting the importance of a precise three-dimensional structure for optimal receptor fit. tandfonline.com

Research has demonstrated that while nereistoxin analogues like thiocyclam, cartap (B107815), and bensultap (B1668009) share a common mechanism, subtle structural differences can lead to variations in their insecticidal spectrum and efficacy against different pest species. tandfonline.com For example, some synthetic derivatives show potent activity against lepidopteran and coleopteran pests, while others might be more effective against different insect orders. tandfonline.com

Design and Synthesis of Novel Nereistoxin Analogues

Building on the foundation of SAR studies, researchers have actively pursued the design and synthesis of novel nereistoxin analogues to discover new insecticidal agents. nih.govmdpi.com The primary goals are to enhance potency, broaden the activity spectrum, or improve properties such as environmental stability.

A significant area of research has been the synthesis of derivatives by modifying the core nereistoxin structure. nih.govmdpi.com For instance, new series of nereistoxin derivatives containing phosphonate (B1237965) or phosphorothioate (B77711) groups have been synthesized. nih.gov These modifications aim to explore new chemical space and potentially discover compounds with improved biological profiles.

The synthesis process often involves multi-step chemical reactions. For example, the creation of phosphonate derivatives starts with key intermediates which are then reacted with various substituted S-hydrogen phosphorothioates to yield the final products. nih.govmdpi.com These new compounds are then rigorously characterized using modern spectroscopic techniques like NMR and HRMS. nih.govmdpi.com

The resulting novel analogues are subjected to biological evaluation to test their insecticidal activity against various pests. Recent studies have synthesized and tested nereistoxin-phosphonate derivatives against pests such as Mythimna separata (oriental armyworm) and Rhopalosiphum padi (bird cherry-oat aphid). nih.govresearchgate.net While some of these novel compounds showed effective inhibition of the target enzyme acetylcholinesterase (AChE) in vitro, their in vivo insecticidal activity did not always directly correlate, suggesting that other factors like penetration and metabolism are also critical, and that AChE may not be the sole target for all derivatives. nih.govresearchgate.net

CompoundTarget PestResultSource
Nereistoxin Derivatives (General) Mythimna separata, Myzus persicae, Rhopalosiphum padiMost tested compounds displayed potent insecticidal activity. mdpi.com
Compound 7f (phosphonate derivative) Mythimna separata, Myzus persicae, Rhopalosiphum padiDisplayed good activity against all three tested species. mdpi.com
Compounds 5b and 6a (phosphonate derivatives) Rhopalosiphum padiShowed the highest activity, with LC50 values of 17.14 and 18.28 µg/mL, respectively. researchgate.net
Compound 9g (phosphonate derivative) Rhopalosiphum padiShowed notable insecticidal activity, with an LC50 value of 23.98 µg/mL. researchgate.net
S,S'-[2-(dimethylaminomethyl)trimethylene] bis(thiobenzoate) Chilo suppressalis (Rice Striped Stem Borer)Displayed high potency. tandfonline.com
5-(dimethylaminomethyl)-1,2,3-trithiane Multiple Insect SpeciesObserved to have a broad spectrum of activity. tandfonline.com

Rational Design for Enhanced Efficacy and Reduced Non-Target Impact

Rational design is a more targeted approach to developing new insecticides, leveraging detailed knowledge of the insecticide's target site at the molecular level. For nereistoxin analogues, this means understanding the intricate structure of the insect nAChR and how the insecticide binds to it. The goal is to design molecules that fit perfectly into the target site of the pest species, enhancing efficacy, while having minimal affinity for the receptors of non-target organisms like beneficial insects, pollinators, and vertebrates. jst.go.jpnih.gov

This approach has been successfully applied to other classes of nAChR-targeting insecticides, such as neonicotinoids, and the principles are applicable to the development of nereistoxin analogues. jst.go.jpnih.gov By creating homology models of insect nAChRs, scientists can predict how structural modifications to an insecticide might influence its binding affinity and efficacy. nih.gov For example, identifying specific amino acid residues in the receptor's binding loop that are unique to insects allows for the design of compounds that selectively interact with those residues. ask-force.org

A key challenge in insecticide development is mitigating the impact on non-target species. springernature.comnjaudubon.org Broad-spectrum insecticides can harm beneficial insects, such as pollinators and natural predators of pests, and can also pose risks to aquatic life. researcherslinks.comnjaudubon.orgufl.edu Rational design aims to address this by increasing the selectivity of the insecticide. By focusing on structural features that are recognized only by the nAChRs of specific pest groups, it is possible to create next-generation insecticides with a narrower, more targeted activity spectrum. nih.gov This would reduce the unintended consequences on the wider ecosystem, a critical consideration in modern agriculture. nih.govnjaudubon.org The development of derivatives with enhanced bioactivity but reduced toxicity to non-target species is a major focus of this research.

Advanced Research Perspectives and Future Directions

Nanotechnology Applications in Formulation Development (e.g., Nanoformulations)

Nanoformulations encapsulate the active ingredient, thiocyclam (B1196929), in nanoscale carriers. These carriers can be engineered to improve the solubility and stability of the pesticide. Research has shown that nano-formulations can significantly increase the insecticidal efficacy compared to conventional formulations. For instance, studies comparing traditional and nano-forms of thiocyclam demonstrated that nano-formulations were more effective against major pests like the cotton leafworm (Spodoptera littoralis) and the black cutworm (Agrotis ipsilon). The enhanced effect is often attributed to improved penetration through the insect cuticle and leaf surfaces. ekb.eg

One study highlighted that nano-formulated versions of thiocyclam were 2.1-fold more efficient against black cutworms than their conventional counterparts. This increased efficacy allows for lower application rates, which in turn reduces the amount of chemical residue in the environment and on crops. Dissipation studies have shown that while conventional thiocyclam may take longer to break down, its nano-formulation can dissipate more rapidly in certain matrices, though this can vary. For example, one study found the half-life of thiocyclam and its nano-form in tomatoes to be 0.38 and 0.57 days, respectively.

Interactive Table: Comparative Efficacy and Properties of Conventional vs. Nano-formulated Thiocyclam

These advanced formulations represent a significant research direction, promising more precise and effective pest management while mitigating some of the environmental concerns associated with conventional pesticide use.

Biomonitoring Studies in Agricultural and Environmental Contexts

Biomonitoring is a critical tool for assessing the extent of exposure to chemical substances by measuring the substance or its metabolites in biological samples like blood, urine, or tissues. aaem.pl For pesticides, it provides a direct measure of the internal dose, reflecting absorption from all exposure routes (dermal, inhalation, ingestion) and helping to evaluate potential health risks for exposed populations, such as agricultural workers. aaem.plmdpi.com

While specific, large-scale biomonitoring studies on agricultural workers exclusively exposed to thiocyclam hydrogen oxalate (B1200264) are not widely documented in the reviewed literature, the methodologies are well-established for pesticides in general. Such studies typically analyze urine or blood for biomarkers of exposure. mdpi.com In the case of thiocyclam, the primary metabolite of toxicological significance is nereistoxin (B154731). chemicalbook.comresearchgate.net Therefore, biomonitoring would logically target the detection of nereistoxin in human samples. Furthermore, cytogenetic markers of DNA damage, such as chromosomal aberrations (CAs) and micronuclei (MN), are often used in biomonitoring to assess the early biological effects of pesticide exposure. aaem.pl

Research has been conducted on the genotoxic potential of thiocyclam in human cells in vitro. One study on human lymphocytes found that thiocyclam did not induce structural chromosome aberrations, suggesting it is not genotoxic in that specific test system. researchgate.netnih.gov However, it did show toxicity by inhibiting cell proliferation, as measured by the mitotic index. researchgate.netnih.gov

In the broader environmental context, monitoring studies have focused on detecting thiocyclam and its more persistent metabolite, nereistoxin, in various matrices:

Crops: Dissipation studies in tomatoes and cucumbers have tracked the degradation of thiocyclam and the formation of nereistoxin, which was found to be more persistent than the parent compound. researchgate.netnih.gov

Environment: Monitoring in fish has been used to assess environmental contamination, with methods developed for the detection of thiocyclam hydrogen oxalate residues. nih.gov Lizards are also being explored as potential bioindicators for environmental contamination by pesticides.

Future biomonitoring research should aim to establish specific exposure biomarkers for thiocyclam in occupationally exposed groups, linking external exposure scenarios to internal dose levels to better inform risk assessments and safety protocols. mdpi.com

Risk Assessment Methodologies in Research Contexts

Risk assessment of this compound in research contexts involves evaluating its potential adverse effects on humans and the environment. A key focus of these assessments is its principal metabolite, nereistoxin, which is often the compound considered for dietary risk assessment due to its greater persistence and toxicity. researchgate.netnih.gov

Methodologies employed in these research assessments include:

Dissipation Studies: These studies are fundamental to understanding the behavior of thiocyclam in agricultural settings. Researchers apply the pesticide to crops like tomatoes or cucumbers and then measure the concentration of both thiocyclam and nereistoxin over time. researchgate.netnih.gov This data is used to determine the pre-harvest interval (PHI) and to ensure residues are below established Maximum Residue Limits (MRLs). One study found that while thiocyclam was not persistent in tomatoes (half-life < 15 days), its metabolite nereistoxin remained for over 60 days, highlighting the need to revise legislation to account for the metabolite. researchgate.net

Dietary Exposure Assessment: This involves combining residue data from field trials with food consumption data for different population groups. The calculated exposure is then compared to toxicological reference values like the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD). A risk assessment on cucumbers in China concluded that the dietary risk quotient for various population groups was below 1, indicating an acceptable risk under the tested application conditions. nih.gov

Ecological Risk Assessment: This evaluates the potential harm to non-target organisms and ecosystems. Models are used to predict the environmental concentration of the pesticide in soil and water. nih.gov Cumulative risk assessments also consider the combined effects of multiple pesticides present in the environment. ontosight.ai A study in Japan assessed the cumulative ecological risk of pesticides in river waters, noting that nereistoxin (as a metabolite of thiocyclam and cartap) was a key compound to consider in the assessment. ontosight.ai

Toxicological Data Review: Regulatory bodies, such as the Food Safety Commission of Japan, conduct group assessments of related compounds. Thiocyclam, cartap (B107815), and bensultap (B1668009) were assessed together because they all metabolize to nereistoxin and exhibit similar toxicological effects, such as tremors and convulsions in animal studies. nih.gov

Interactive Table: Summary of Thiocyclam Risk Assessment Research Findings

These methodologies collectively provide a scientific basis for regulating the use of this compound, aiming to maximize its pest control benefits while minimizing risks.

Novel Applications Beyond Conventional Pest Control

While this compound is known almost exclusively for its role as an insecticide, emerging research is exploring the chemical properties of its core structure for applications entirely outside of agriculture. The thiocyclam moiety, a cyclam derivative incorporating sulfur, possesses coordination capabilities that make it a subject of interest in medicinal chemistry and pharmacology. nih.gov

The primary area of novel investigation is its potential use as a ligand for metal ions. The structure of the thiocyclam component could allow it to bind with metal ions, creating metal-based complexes. This property opens avenues for the design and development of new molecules for:

Metal-based Drugs: The resulting complexes could be investigated for therapeutic properties against various diseases.

Diagnostic Agents: The ability to complex with specific metals could be harnessed to create agents for medical imaging or other diagnostic purposes. nih.gov

This line of research treats the thiocyclam structure as a potential scaffold for drug development, exploring its biological activity in contexts such as enzyme inhibition or ion transport. nih.gov This research is still in the exploratory phase and is distinct from its use in pest control, highlighting the potential for diverse applications stemming from the fundamental chemistry of the thiocyclam molecule.

Emerging Challenges and Sustainable Research Directions

The future of this compound is shaped by a series of emerging challenges and the corresponding drive toward more sustainable research and agricultural practices.

Emerging Challenges:

Regulatory Scrutiny and Restrictions: Thiocyclam is not approved for use within the European Union, a decision influenced by data gaps related to its ecotoxicological profile. google.com Such regulatory hurdles in major markets present a significant challenge.

Metabolite Persistence and Toxicity: A primary challenge is the environmental fate of its metabolite, nereistoxin. Research has consistently shown that nereistoxin can be more persistent than thiocyclam itself, and there is a highlighted need for more comprehensive toxicological studies on both compounds. researchgate.net

Insecticide Resistance: As with any insecticide, the development of resistance in target pest populations is a constant threat. The long-term use of thiocyclam necessitates strategies to prevent or manage the emergence of resistant pests.

Competition from Alternatives: The market includes a growing number of biopesticides and other environmentally friendlier pest control alternatives, creating a competitive landscape.

Sustainable Research Directions:

Advanced and Sustainable Formulations: The development of nanoformulations and other advanced delivery systems is a key research direction. These technologies aim to increase efficacy, reduce the required application rates, lower environmental residues, and potentially create more sustainable products.

Integrated Pest Management (IPM): Future research will continue to focus on integrating thiocyclam into comprehensive IPM programs. This includes combining its use with other control methods, such as biological agents or different classes of insecticides, to enhance effectiveness and delay resistance. For example, research on combining thiocyclam with pymetrozine (B1663596) has shown a widened insecticidal spectrum.

Precision Agriculture: The adoption of precision agriculture techniques can optimize the application of thiocyclam, ensuring it is used only when and where needed, thereby minimizing waste and environmental impact.

Exploration of Novel Derivatives: Research into novel compounds based on the thiocyclam structure could lead to derivatives with improved properties, such as enhanced target specificity or a more favorable environmental profile.

Addressing these challenges through sustainable and innovative research will be crucial for defining the future role of this compound in global agriculture.

Q & A

Q. What are the key physicochemical properties of thiocyclam hydrogen oxalate that influence its formulation and environmental stability?

this compound (C₇H₁₃NO₄S₃) has a molecular weight of 271.4 g/mol and exhibits pH-dependent solubility: 84 g/L (pH <3.3), 44.1 g/L (pH 3.6), and 16.3 g/L (pH 6.8) at 20°C. It is stable under storage (shelf life ≥2 years at 20°C) but degrades rapidly under sunlight (DT₅₀ = 2–3 days in water). Its logP of -0.07 indicates low lipophilicity, and hydrolysis rates vary significantly with pH (DT₅₀ = 0.5 years at pH 5 vs. 5–7 days at pH 7–9). These properties necessitate pH-adjusted formulations and light-protected application protocols .

Q. What synthetic pathways are employed for this compound production, and how can purity be optimized?

this compound is synthesized via cyclocondensation of thiosultap with sodium sulfide, followed by oxalate salt formation. Purity optimization involves recrystallization in polar solvents (e.g., methanol or dimethyl sulfoxide) and chromatographic purification to remove byproducts like nereistoxin oxide. Process parameters such as temperature (<50°C) and stoichiometric control are critical to minimize degradation .

Q. How should researchers design experiments to assess acute toxicity on non-target aquatic organisms?

Standardized OECD protocols recommend static or flow-through systems for 96-hour LC₅₀ tests. For fish (e.g., trout), use concentrations ≤0.04 mg/L; for Daphnia, ≤2.01 mg/L. Include controls for pH variation (3.6–6.8) and measure dissolved oxygen, temperature, and metabolite accumulation (e.g., nereistoxin). Sublethal endpoints (e.g., mobility inhibition in Daphnia) should align with ISO 6341 guidelines .

Q. What are the critical considerations when developing HPLC protocols for thiocyclam quantification in plant tissues?

Use reverse-phase C18 columns with mobile phases of acetonitrile/water (acidified with 0.1% formic acid) for separation. Optimize extraction with methanol or acetone (recovery >85%) and validate via spike-recovery tests. Detection at 254 nm ensures sensitivity, while tandem mass spectrometry (LC-MS/MS) is required for metabolite identification (e.g., nereistoxin oxalate) .

Advanced Research Questions

Q. How can population projection models quantify sublethal effects on insect life history parameters?

Matrix population models (e.g., Leslie matrices) integrate stage-specific mortality and fecundity data. For example, in Tuta absoluta, thiocyclam reduces larval survival by 40–60% and delays pupation by 2–3 days. Bootstrap resampling can assess uncertainty in population growth rates (λ), while sensitivity analysis identifies critical life stages impacted by sublethal doses .

Q. What strategies mitigate photodegradation in field applications without compromising bioactivity?

Microencapsulation with UV-absorbing polymers (e.g., lignin or chitosan) extends DT₅₀ by 3–5×. Evening applications reduce UV exposure, and tank mixtures with light-stabilizing adjuvants (e.g., titanium dioxide) are effective. Bioactivity retention is verified via in vivo assays against Chilo suppressalis larvae under simulated sunlight .

Q. How do pH-dependent solubility and ionization influence translocation in plant vascular systems?

At pH <3.3, high solubility enhances apoplastic uptake, while pH >6.8 limits xylem transport due to reduced ionization (pKa₁ = 3.95, pKa₂ = 7.00). Radiolabeled studies in rice show phloem accumulation correlates with acidic sap pH (5.5–6.0). Translocation efficiency is quantified using autoradiography or HPLC-MS in partitioned tissues .

Q. What molecular mechanisms underlie selective toxicity toward Lepidoptera?

Thiocyclam metabolizes to nereistoxin, which irreversibly blocks nicotinic acetylcholine receptors (nAChRs) in insect ganglia. Lepidoptera-specific receptor isoforms (e.g., α8 subunits) exhibit higher binding affinity (Kd = 12 nM) compared to non-target arthropods (Kd >100 nM). Knockdown resistance (kdr) mutations in Plutella xylostella involve alanine-to-serine substitutions in nAChR transmembrane domains .

Q. What advanced analytical techniques resolve co-elution issues during residue quantification?

Hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS separates thiocyclam from polar metabolites (e.g., dimethylamine sulfides). Isotope dilution (¹³C-labeled thiocyclam) corrects matrix effects in complex samples like soil or honey. Method validation follows SANTE/11312/2021 guidelines, achieving LOQs of 0.01 mg/kg .

Q. How to analyze contradictory efficacy data across studies?

Meta-regression models assess covariates like application timing (e.g., pre- vs. post-infestation), formulation type (WP vs. GR), and pest resistance status. For rice stem borers, efficacy variance (25–85% mortality) correlates with regional resistance allele frequencies (ace1 mutations). Cross-study harmonization using CIPM datasets improves predictive power .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.